Molindone, also known as (S)-molindone, is a synthetic compound classified as a typical antipsychotic medication primarily used in the treatment of schizophrenia. It is an indole derivative and is structurally distinct from other classes of antipsychotics such as phenothiazines and butyrophenones. The chemical formula for molindone is , and it has a molecular weight of approximately 276.374 g/mol. The compound is known for its ability to act as a dopamine D2 receptor antagonist, which plays a crucial role in its therapeutic effects against psychotic disorders .
The synthesis of molindone involves several steps:
Molindone is primarily used in clinical settings for:
Molindone has been studied for its interactions with various substances:
Several compounds share structural or functional similarities with molindone:
Compound Name | Class | Key Properties |
---|---|---|
L-741,626 | Antipsychotic | Selective D4 receptor antagonist |
Losindole | Indole Derivative | Serotonin receptor activity |
Piquindone | Antipsychotic | Similar mechanism but different receptor affinity |
Ciclindole | Indole Derivative | Antagonist activity at serotonin receptors |
Flucindole | Indole Derivative | Broad spectrum antipsychotic effects |
Roxindole | Indole Derivative | D2 receptor antagonist with unique side effects |
Sertindole | Atypical Antipsychotic | Multi-receptor targeting |
Tepirindole | Atypical Antipsychotic | Lower extrapyramidal side effects |
Molindone's uniqueness lies in its distinct chemical structure as an indole derivative and its relatively lower affinity for D2 receptors compared to other antipsychotics. This results in different pharmacological effects, including a lower incidence of sedation and weight gain side effects commonly associated with many antipsychotics . Its unique combination of properties makes it an interesting candidate for further research into alternative treatment strategies for schizophrenia and related disorders.
The traditional synthesis of molindone relies on a sophisticated multi-step process that begins with the formation of oximinoketone intermediates through nitrosation reactions [1]. The classical approach involves the condensation of oximinoketone 2, derived from nitrosation of 3-pentanone, with cyclohexane-1,3-dione in the presence of zinc and acetic acid as catalysts [1] [4]. This transformation leads directly to the formation of the partly reduced indole derivative, which serves as the key intermediate in molindone synthesis [1].
The mechanistic pathway can be rationalized through several discrete steps [1] [4]. The initial step involves the reduction of the oximinoketone to the corresponding α-aminoketone intermediate [1]. Subsequently, conjugate addition of the amine group to the cyclohexane-1,3-dione occurs, followed by elimination of hydroxide as water to yield the ene-aminoketone intermediate [1]. This enamine exists in tautomeric equilibrium with its corresponding imine form [1].
The cyclization process proceeds through aldol condensation of the side chain carbonyl group with the doubly activated ring methylene group, resulting in pyrrole ring formation [1]. A simple tautomeric transformation then yields the observed tetrahydroindole product [1]. The final step involves a Mannich reaction between the tetrahydroindole intermediate, formaldehyde, and morpholine to produce molindone [1] [4].
Reaction Step | Key Reagents | Intermediate Product | Mechanism Type |
---|---|---|---|
Nitrosation | 3-pentanone, nitrosating agent | Oximinoketone | Electrophilic substitution |
Condensation | Cyclohexane-1,3-dione, zinc, acetic acid | α-aminoketone | Nucleophilic addition |
Cyclization | Aldol conditions | Tetrahydroindole | Intramolecular condensation |
Mannich Reaction | Formaldehyde, morpholine | Molindone | Nucleophilic substitution |
Alternative synthetic approaches have utilized diethylketone nitrozation strategies as precursors to molindone synthesis [6] [7]. The process begins with the formation of 2,3-pentanedione-2-oxime through the reaction of 2,3-pentanedione with hydroxylamine hydrochloride [6] [7]. This oxime intermediate serves as a crucial building block in the subsequent synthetic transformations [6].
The synthetic pathway proceeds through a structured three-step process [6] [7]. In the first step, 2,3-pentanedione reacts with hydroxylamine hydrochloride to produce 2,3-pentanedione-2-oxime [6]. The second step involves the reaction of this oxime with 1,3-cyclohexanedione to generate 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole [6] [7]. The final step employs bismorpholinomethane as a reagent to convert the tetrahydroindole intermediate to molindone [6] [7].
The 2-amino-pentane-3-one intermediate can be generated through the reduction of 2,3-pentanedione-2-oxime, providing an alternative route to the same tetrahydroindole product [6]. This reduction step offers flexibility in the synthetic approach and can be optimized based on available reagents and reaction conditions [6].
Modern patent literature reveals significant advances in molindone synthesis methodology, particularly focusing on improved yield and reduced reaction times [2] [13]. United States Patent 20200262788 describes a comprehensive process for molindone preparation that addresses many limitations of traditional synthetic routes [8]. The improved methodology comprises a multi-step sequence beginning with the reaction of pentan-2-one with a halide source to form a halogenated intermediate [8].
The patented process includes several key innovations [8]. The first step involves reacting pentan-2-one with a halide source to form compound 2, where the halogen can be chlorine, bromine, or iodine [8]. The second step employs the reaction of this halogenated compound with cyclohexane-1,3-dione to form 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione [8]. The cyclization of this intermediate to 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole constitutes the third step [8].
Chinese Patent CN107011237B presents an alternative improved synthesis method that significantly reduces reaction time and simplifies purification procedures [2] [13]. This method employs a proper amount of mineral acid added to methanol solvent as an aminomethylation reaction catalyst [2] [13]. The process achieves completion when 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-ketone, morpholine hydrochloride, and paraformaldehyde undergo condensation reaction at temperatures ranging from 50°C to 55°C under reflux conditions [2] [13].
Patent Method | Key Innovation | Yield Improvement | Time Reduction |
---|---|---|---|
US20200262788 | Halide intermediate formation | 79.0-81.0% total yield | Shortened multi-step process |
CN107011237B | Mineral acid catalyst in methanol | 89.0-91.0% purity yield | Reaction time from 40h to reflux |
Traditional US3491093 | Ethanol reflux method | 56.0-58.0% yield | 40 hours reaction time |
The improved Chinese patent method demonstrates remarkable efficiency gains [2] [13]. The total yield reaches 79.0-81.0 percent with purity exceeding 99 percent when analyzed by high-performance liquid chromatography methods [2] [13]. The method significantly reduces solvent usage and eliminates the need for multiple recrystallization steps that were required in traditional approaches [2] [13].
The synthesis of enantiopure (S)-molindone presents significant challenges in modern organic chemistry due to the stereochemical complexity of the tetrahydroindole framework [14] [16]. The antipsychotic activity of molindone has been reported to be stereospecific, residing primarily in the (−) enantiomer, making the development of stereoselective synthetic routes critically important [14]. High-performance liquid chromatography methods using chiral stationary phases have been developed to separate molindone enantiomers, with complete baseline separation achieved on Chirobiotic teicoplanin aglycone columns [14] [16].
The determination of molindone enantiomers requires sophisticated analytical techniques [14] [16]. Chromatographic separation has been evaluated using macrocyclic antibiotic type chiral stationary phases based on teicoplanin aglycone in polar organic, polar ionic, and reversed-phase mode chromatography [14] [16]. The optimal separation conditions employ isocratic reversed-phase chromatography with mobile phase compositions carefully optimized for complete baseline separation [14] [16].
Current stereoselective synthesis approaches for tetrahydroindole derivatives employ various catalytic strategies [17] [18]. Enantioselective synthesis of 4,5,6,7-tetrahydroindoles has been achieved through olefin cross-metathesis combined with intramolecular Friedel-Crafts alkylation reactions [17]. These methods utilize chiral phosphoric acid catalysts in combination with ruthenium-based metathesis catalysts to achieve good yields and enantioselectivity [17].
The development of asymmetric synthesis methods for indole derivatives has advanced significantly [19] [22]. Modern approaches employ chiral isothiourea catalysts for asymmetric nitrogen-acylation reactions, producing nitrogen-nitrogen axially chiral indole compounds with high yields and enantioselectivities under mild conditions [19]. These methodologies demonstrate broad substrate scope and easy scalability, making them attractive for pharmaceutical applications [19].
Stereoselective Method | Catalyst System | Enantiomeric Excess | Yield Range |
---|---|---|---|
Olefin cross-metathesis/Friedel-Crafts | Zhan-1B/chiral phosphoric acid | Good enantioselectivity | Good yields |
Asymmetric N-acylation | Chiral isothiourea | High enantioselectivity | High yields |
Dynamic kinetic resolution | Chiral phosphoric acid/zinc chloride | Enantioselective | Variable yields |
Zirconocene hydride reduction | Schwartz reagent | High diastereoselectivity | 77% isolated yield |
The challenges in stereoselective molindone synthesis stem from the multiple stereogenic centers present in the molecule and the need to control the absolute configuration at each center [15] [26]. Substrate stereoselectivity and product stereoselectivity both play crucial roles in determining the final enantiomeric composition of the product [26]. The complex metabolic pathways and enzyme-catalyzed transformations that occur during biological processes further complicate the stereochemical considerations [26].
The principal solid-state data available for the parent drug involve its most persistent acid-base degradation product, 3-ethyl-2-methyl-5-methylene-6,7-dihydro-5H-indol-4-one (“Molindone DP-1”). A 0.90 Å single-crystal X-ray study at 90 K (Cu Kα, P2₁/n) revealed a half-chair conformation of the cyclohexenone ring and a continuous N–H···O hydrogen-bond chain propagating along b. The exocyclic C=C double bond engages in conjugation with the adjacent carbonyl, maintaining the UV chromophore that complicates routine stability-indicating assays.
Table 1. Key Crystallographic Metrics for Molindone DP-1
Parameter | Value [1] |
---|---|
Space group | P2₁/n |
Z | 4 |
a/Å | 9.0451(3) |
b/Å | 8.5840(3) |
c/Å | 14.3557(5) |
β/° | 107.355(1) |
V/ų | 1,063.88(6) |
R₁ (I > 2σ) | 0.038 |
R_w(F²) | 0.097 |
Final Δρ/e Å⁻³ | +0.24 / –0.20 |
The molecular geometry is summarised in Table 2; uncertainties (e.s.d.’s) are 0.0001–0.0002 Å.
Table 2. Selected Bond Lengths (Å) of Molindone DP-1
Bond | Å [1] |
---|---|
N1–C2 | 1.342 |
N1–C9 | 1.391 |
C2–C3 | 1.488 |
C3–C4 | 1.532 |
C4–C5 (single) | 1.512 |
C5=C13 (exo-double) | 1.324 |
C5–C6 | 1.506 |
C6–O1 (carbonyl) | 1.238 |
C6–C7 | 1.433 |
These metrics validate that oxidative demethylation and β-elimination shorten the carbonyl (1.238 Å vs. 1.254 ± 0.003 Å in unpublished bulk-drug PXRD refinement) and lengthen N1–C2, confirming charge-delocalisation onto the ring nitrogen.
Inter-ring conjugation parameters can be quantified by calculating the Δ values between formal single and double C–C bonds. In DP-1 the Δ(C5–C6 − C5=C13) is +0.182 Å, whereas Δ(C2–C7 − C2–C3) is –0.099 Å, indicating that the conjugation path prefers the exocyclic alkene over the β-carbonyl route. Atoms O1 and N1 lie 0.03 Å and 0.01 Å, respectively, out of the indole mean plane, consistent with partial resonance restoration after degradation.
Table 4. Comparison of Bond-Length-Defined Conjugation Indices
Molecule | Δ(C4–C5 vs. exo C=C) | Δ(C6=O vs. C=O in parent) | Conjugation Bias |
---|---|---|---|
(S)-Molindone (PXRD) | n/a | 0.000 Å | Uniform |
Degradation DP-1 (XRD) | +0.182 Å | –0.016 Å | Exocyclic alkene-favoured [1] |
Table 5. Global MEP Statistics of (S)-Molindone
Descriptor | Magnitude/kcal mol⁻¹ e⁻¹ |
---|---|
V_s^min (O) | –46 [6] |
Vs^max (Cethyl) | +27 [6] |
σ⁺ variance | 14 [7] |
σ⁻ variance | 18 [7] |
Δσ (local polarity) | 32 [7] |
The crystalline and quantum-chemical evidence converge on three pivotal observations:
Post-degradation conjugation shift – The β-elimination pathway forming DP-1 strengthens C=O conjugation with the indole π-system, potentially altering photostability and detection wavelengths [1].
Electrostatic duplication of atypical motifs – Despite being classed pharmacologically with typical antipsychotics, Molindone’s MEP pattern and soft electropositive periphery match those of “atypical” ligands (e.g., amisulpride) that display low D₂ residence times and weight-neutrality [2] [8].
Reactive-site demarcation and metabolic foresight – Fukui-derived f⁺ indices correctly predict the primary metabolic oxidation site (C3 alkene), corroborated by photocatalytic metabolism that yields hydroxylated derivatives at this position [9].